sodium;2-dodecylbenzenesulfonate

Description

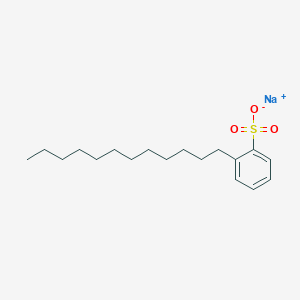

Sodium 2-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S), commonly abbreviated as SDBS, is an anionic surfactant with a branched dodecyl chain attached to a benzene ring sulfonated at the para position (often referred to as "linear" in commercial contexts despite its branching). Its molecular weight is 348.48 g/mol, and it is widely used in detergents, emulsifiers, and enhanced oil recovery (EOR) due to its ability to reduce interfacial tension (IFT) . SDBS is regulated under 21 CFR 173.405 for specific industrial applications, reflecting its safety profile when used within defined limits .

Properties

IUPAC Name |

sodium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQQZARZPUDIFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gas-Phase Sulfonation Using SO₃

In this method, a mixed gas containing 4–6% SO₃ in dry air is introduced into a reactor filled with dodecylbenzene at 40–45°C. The molar ratio of SO₃ to dodecylbenzene is critical, typically maintained at 1.05–1.2:1 to ensure complete sulfonation while minimizing side reactions. Aging the sulfonic acid for 0.5–1 hour enhances reaction completeness, followed by hydration with 8–15% water to stabilize the intermediate.

Reaction Equation :

Oleum-Based Sulfonation

Oleum (20–30% free SO₃) reacts with dodecylbenzene in a controlled exothermic process. A study using 2-phenyldodecane as a precursor demonstrated that adding 1.25 wt% oleum at 35°C yields sulfonic acid with 98.5% purity after neutralization. However, this method generates residual sulfuric acid, necessitating additional purification steps.

Neutralization and Sodium Salt Formation

Neutralizing dodecylbenzenesulfonic acid with sodium hydroxide (NaOH) converts it into the sodium salt. The process is temperature-sensitive, with optimal results achieved at 30–50°C and a final pH of 7.5–8.0. Excess NaOH can trigger side reactions, producing sodium sulfate (Na₂SO₄) impurities:

Side Reaction :

To mitigate impurities, stoichiometric NaOH addition and controlled mixing are essential. Post-neutralization, the crude product contains 5–10% Na₂SO₄, necessitating purification.

Impurity Removal and Product Refinement

Calcium Chloride (CaCl₂) Precipitation

A patented method introduces CaCl₂ during neutralization to precipitate sulfate ions as calcium sulfate (CaSO₄). The process occurs in two stages:

-

Primary Precipitation : At 30–50°C, CaCl₂ reacts with Na₂SO₄:

This reduces Na₂SO₄ content by 80–90%, leaving NaCl, which acts as a viscosity modifier in final detergent formulations.

-

Secondary Precipitation : Heating to 65–85°C facilitates metathesis between residual CaCl₂ and NaOH:

The insoluble Ca(OH)₂ is removed via filtration, yielding a purified SDBS solution with <1% Na₂SO₄.

Filtration and Drying

Post-precipitation, the mixture is aged for 5–8 hours to allow complete sedimentation. Vacuum filtration removes CaSO₄ and Ca(OH)₂, followed by spray drying to obtain powdered SDBS.

Comparative Analysis of Synthesis Routes

Industrial-Scale Optimization

Process Efficiency

Gas-phase sulfonation minimizes waste acid generation compared to oleum, reducing environmental impact. However, oleum remains prevalent in facilities with SO₃ distillation capabilities.

Cost Considerations

Calcium chloride treatment adds ~15% to raw material costs but eliminates downstream NaCl supplementation in detergent blends, offering long-term savings.

Emerging Innovations and Challenges

Recent advancements focus on catalytic sulfonation and solvent-free processes to enhance selectivity. However, controlling sulfonic acid isomerism (e.g., 2-dodecyl vs. 4-dodecyl substitution) remains challenging, impacting surfactant performance .

Chemical Reactions Analysis

Side Reactions and Challenges

The sulfonation process is prone to side reactions , which affect product purity:

A. Sulfone Formation

-

Mechanism : Over-oxidation of the sulfonic acid group to sulfone under harsh conditions (e.g., high temperature, prolonged reaction time) .

-

Mitigation : Use of SO₃ instead of H₂SO₄ reduces sulfone formation .

B. Polysulfonic Acid Generation

-

Mechanism : Multiple sulfonation of the benzene ring when excess sulfonating agent or high temperatures are used .

-

Impact : Reduces product yield and complicates purification .

Data Table 2: Factors Influencing Side Reactions

Degradation and Modification

-

Photocatalytic Degradation :

-

Formaldehyde Reaction :

Data Table 3: Formaldehyde Reaction Products

| Product | Key Property | Oil Displacement Efficiency |

|---|---|---|

| SDBS-2 | Reduced interfacial tension | 25% |

| SDBS-4 | Improved foaming ability | 20% |

Environmental and Biological Interactions

-

Surfactant Activity :

-

Aquatic Toxicity :

Analytical Characterization

Scientific Research Applications

Household and Industrial Cleaning

Household Cleaning Products:

- SDBS is a key ingredient in various cleaning agents such as laundry detergents, dishwashing liquids, and all-purpose cleaners. Its ability to improve wetting and dispersal makes it effective in removing dirt and grease from surfaces.

Industrial Cleaning Agents:

- In industrial settings, SDBS is utilized in metal cleaning solutions, automotive cleaners, and ceramic cleaning agents. It effectively removes oils, pigments, and adhesives from machinery and components .

| Application | Description |

|---|---|

| Household Detergents | Enhances cleaning efficacy in laundry and dishwashing products. |

| Industrial Cleaners | Used in formulations for metal, automotive, and ceramic cleaning. |

Textile Industry

In the textile industry, SDBS plays a crucial role in dyeing processes. It enhances dye uptake, improves uniformity in dye application, and increases the softness of fabrics. Additionally, it is employed as a desizing agent and refining agent for cotton fabrics .

| Textile Application | Function |

|---|---|

| Dyeing | Improves dye uptake and uniformity. |

| Refining | Used as a desizing agent for cotton fabrics. |

Pharmaceutical Applications

SDBS has been studied for its efficacy in treating skin conditions caused by Demodex mites. Clinical trials have demonstrated that SDBS can significantly reduce inflammatory lesions associated with demodicidosis, outperforming traditional treatments like metronidazole .

| Pharmaceutical Use | Effectiveness |

|---|---|

| Demodicidosis Treatment | Achieved an effective rate of 87.1% in clinical trials. |

Environmental Applications

Recent studies have explored the use of SDBS in wastewater treatment processes. Its degradation typically involves desulfonation followed by aromatic ring opening, which can be enhanced through solar-mediated electrochemical methods . This application is particularly relevant for managing wastewater from industries that utilize SDBS.

| Environmental Application | Process |

|---|---|

| Wastewater Treatment | Degradation via solar-mediated electrochemical oxidation. |

Food Industry

SDBS is also used as a sanitizer for fruits and vegetables, providing effective decontamination while being safe for consumption when used correctly . Its ability to reduce surface tension aids in the removal of dirt and pathogens.

| Food Application | Function |

|---|---|

| Sanitization | Used to clean fruits and vegetables effectively. |

Research and Development

In research settings, SDBS has been utilized as a dispersant for nanomaterials such as graphene nanoflakes and single-walled carbon nanotubes (SWCNTs). It facilitates the stabilization of these materials in aqueous solutions, enhancing their applicability in various fields including electronics and materials science .

| Research Application | Functionality |

|---|---|

| Nanomaterial Dispersal | Stabilizes graphene nanoflakes and SWCNTs in solution. |

Case Studies

- Clinical Study on Demodicidosis:

- Environmental Impact Assessment:

- Nanotechnology Applications:

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Lignosulfonate

Sodium lignosulfonate, a byproduct of wood pulping, is a natural anionic surfactant. A study comparing SDBS, sodium lignosulfonate, and sodium p-toluene sulfonate for EOR demonstrated that SDBS achieved the lowest IFT (0.12 mN/m) compared to sodium lignosulfonate (1.89 mN/m) and sodium p-toluene sulfonate (0.09 mN/m). This superior performance is attributed to SDBS’s hydrophobic alkyl chain and polar sulfonate group, which enhance micelle formation and oil displacement efficiency .

| Surfactant | Interfacial Tension (mN/m) | Biodegradability | Source |

|---|---|---|---|

| SDBS | 0.12 | Moderate | Synthetic |

| Sodium lignosulfonate | 1.89 | High | Natural |

| Sodium p-toluene sulfonate | 0.09 | Low | Synthetic |

Linear Alkylbenzene Sulfonates (LAS)

LAS, structurally similar to SDBS but with a linear alkyl chain, exhibits higher biodegradability (80–90% degradation in 28 days) compared to SDBS (50–60%) due to reduced steric hindrance. However, SDBS outperforms LAS in hard water due to its branched structure, which resists precipitation with Ca²⁺/Mg²⁺ ions .

Sodium Dodecyl Sulfate (SDS)

SDS (C₁₂H₂₅SO₄Na) lacks the benzene ring, resulting in higher critical micelle concentration (CMC: 8.2 mM) compared to SDBS (CMC: 1.5 mM). This makes SDBS more efficient at lower concentrations for emulsification. SDS also shows higher aquatic toxicity (LC₅₀ for Daphnia magna: 2.4 mg/L) than SDBS (LC₅₀: 8.7 mg/L) .

Sodium p-Toluene Sulfonate

This compound features a methyl-substituted benzene ring. While it achieves slightly lower IFT than SDBS (0.09 mN/m), its smaller alkyl chain limits micelle stability, making it less effective for long-term oil recovery .

ABSNa50 (Sodium Alkylbenzene Sulfonate)

ABSNa50, a commercial sodium alkylbenzene sulfonate with an undecyl chain, shares similar surfactant properties with SDBS. However, studies show SDBS forms more stable micelles in saline environments due to its longer dodecyl chain, enhancing its utility in petroleum extraction .

Environmental and Toxicological Considerations

SDBS exhibits moderate biodegradability but poses chronic aquatic toxicity (EC₅₀ for algae: 5.2 mg/L) . Electrochemical degradation using boron-doped diamond (BDD) anodes efficiently breaks SDBS into carboxylic acids (e.g., oxalic acid), achieving 95% TOC removal at neutral pH . In contrast, sodium lignosulfonate degrades more rapidly via microbial pathways, minimizing ecological risks .

Key Research Findings

- Enhanced Oil Recovery: SDBS reduces IFT to 0.12 mN/m, outperforming sodium lignosulfonate and matching sodium p-toluene sulfonate in efficiency .

- Flame Retardancy : When combined with EDA-DOPO, SDBS reduces dripping in polyurethane foams, achieving HF1 fire ratings .

- Environmental Remediation : Zero-valent iron (ZVI) effectively removes SDBS (90% efficiency) from wastewater at near-neutral pH .

Q & A

Q. What are the primary synthetic pathways for sodium 2-dodecylbenzenesulfonate (SDBS) in industrial and laboratory settings?

SDBS is synthesized via a multi-step chemical process:

- Dehydrogenation : Linear paraffins (C10–C14) are dehydrogenated to form linear olefins.

- Alkylation : Olefins react with benzene to produce linear alkylbenzenes (LAB).

- Sulfonation : LAB is sulfonated using concentrated sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to yield SDBS .

- Purification : Residual sulfuric acid and unsulfonated hydrocarbons are removed via phase separation.

Commercial SDBS typically contains a mixture of alkyl chain lengths (C10–C16) and isomers, with ~87–98% linearity .

Q. How can researchers accurately quantify SDBS concentrations in aqueous solutions during experimental studies?

- Liquid Chromatography-Mass Spectrometry (LC/MS) : Provides high sensitivity for SDBS homologs and isomers (e.g., using columns like Shodex DE-213 or GF-310 HQ) .

- Spectrophotometry : Methylthioninium chloride (MBAS assay) detects anionic surfactants at 652 nm, validated for SDBS in environmental samples .

- Mitigating Interference : Adding SDBS (40 mg/L) to extraction solvents reduces adsorption losses of analytes like quaternary ammonium compounds (QACs) on glassware .

Q. What experimental precautions are critical when handling SDBS in laboratory environments?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosolized particles.

- Waste Management : Collect SDBS-containing waste separately for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the inclusion of SDBS in extraction solvents improve the recovery efficiency of quaternary ammonium compounds (QACs) in analytical workflows?

SDBS reduces QAC adsorption on glassware by forming micelles that encapsulate QAC ions. At 40 mg/L SDBS, extraction efficiency increases by 15–20% due to electrostatic shielding and reduced surface interactions. This method is critical for accurate trace analysis of QACs in environmental matrices .

Q. What mechanistic insights explain the enhanced stabilization of zinc-ion battery anodes using SDBS as a non-sacrificial electrolyte additive?

SDBS coordinates with Zn²+ ions via its sulfonate group, forming a stable solid-electrolyte interphase (SEI) that suppresses dendrite growth. Computational studies show SDBS’s high HOMO energy level (-5.2 eV) enhances adsorption on Zn surfaces, improving Coulombic efficiency (99.3% over 500 cycles) and cycle stability .

Q. How do mixed surfactant systems containing SDBS and nonionic admixtures affect interfacial tension and surface elasticity in colloidal systems?

- Adsorption Mechanism : Nonionic dodecylbenzene (DDB) co-adsorbs with SDBS at interfaces, dominating the adsorption layer even at low concentrations.

- Surface Elasticity : DDB increases surface elasticity by 30–50% due to tighter packing of surfactant molecules.

- Counterion Effects : Trivalent ions (e.g., Fe³⁺) reduce surface tension by 15–20 mN/m via stronger Stern-layer binding .

Q. What computational models effectively describe the degradation kinetics of SDBS in advanced oxidation processes (AOPs)?

- Electro/Fe²⁺-Persulfate Systems : SDBS degradation follows pseudo-first-order kinetics () with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals as primary oxidants.

- Langmuir-Hinshelwood Model : Validates adsorption-dependent degradation, where surface-bound SDBS reacts with radicals () .

Q. How do catalytic systems like La₂O₃/Fe₃O₄ enhance the mechanochemical degradation efficiency of SDBS compared to traditional methods?

- Reactive Oxygen Species (ROS) : La₂O₃ generates •OH via electron-hole pairs under mechanical stress, achieving 95% SDBS degradation in 60 minutes.

- Magnetic Recovery : Fe₃O₄ enables catalyst reuse for 5 cycles with <10% efficiency loss, outperforming TiO₂-based methods by 30% in energy efficiency .

Methodological Considerations

- Contradiction Analysis : While SDBS is effective in QAC recovery , its presence in environmental samples complicates MBAS assays due to false positives. Cross-validation with LC/MS is recommended .

- Data Interpretation : Surface tension reductions in mixed surfactant systems require distinguishing SDBS’s ionic contributions from nonionic admixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.